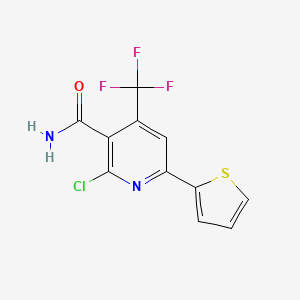

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide

描述

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a thienyl group, and a trifluoromethyl group attached to a nicotinamide core

属性

IUPAC Name |

2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2OS/c12-9-8(10(16)18)5(11(13,14)15)4-6(17-9)7-2-1-3-19-7/h1-4H,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHMMFRFHJEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401172713 | |

| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286430-59-9 | |

| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286430-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401172713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common method includes the chlorination of 6-(2-thienyl)-4-(trifluoromethyl)nicotinic acid followed by the conversion of the resulting acid chloride to the corresponding amide. The reaction conditions often require the use of reagents such as thionyl chloride for chlorination and ammonia or amine derivatives for the amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted nicotinamides, while oxidation and reduction can lead to sulfoxides, sulfones, or thiols.

科学研究应用

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 2-Chloro-6-(2-thienyl)nicotinamide

- 4-(Trifluoromethyl)nicotinamide

- 6-(2-Thienyl)nicotinamide

Uniqueness

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide is unique due to the combination of its chloro, thienyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide, a compound belonging to the nicotinamide class, features a chloro group, a thienyl group, and a trifluoromethyl group attached to its core structure. This unique combination imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carboxamide |

| CAS Number | 286430-59-9 |

| Molecular Formula | C11H6ClF3N2OS |

| Molecular Weight | 304.68 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the chlorination of 6-(2-thienyl)-4-(trifluoromethyl)nicotinic acid, followed by the conversion of the resulting acid chloride into the corresponding amide using reagents like thionyl chloride and ammonia.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially acting as an inhibitor or modulator in enzymatic pathways. This compound has been explored for its role in various biochemical processes, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling and metabolic pathways.

- Cell Cycle Modulation : Its interaction with cellular components can lead to alterations in cell cycle progression.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in various fields:

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines. For example, it has shown activity against non-small cell lung cancer and colon cancer cells .

- Anti-inflammatory Properties : Investigations into its anti-inflammatory capabilities are ongoing, with some studies indicating significant inhibition of inflammatory markers .

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in several cancer types. For instance, a study reported IC50 values in the low micromolar range against non-small cell lung cancer cells .

- Inflammation Models : In models of inflammation, this compound has been shown to reduce TNF-alpha levels significantly, suggesting potential as an anti-inflammatory agent .

- Mechanistic Insights : Docking simulations have revealed that this compound may target specific receptors involved in cancer progression, providing insights into its mechanism of action at the molecular level .

Comparative Analysis

To understand its unique properties compared to similar compounds, a comparison is provided below:

| Compound Name | Anticancer Activity (IC50) | Unique Features |

|---|---|---|

| This compound | Low micromolar range | Combination of chloro, thienyl, and trifluoromethyl groups |

| 2-Chloro-6-(2-thienyl)nicotinamide | Moderate activity | Lacks trifluoromethyl group |

| 4-(Trifluoromethyl)nicotinamide | High IC50 values | No thienyl substitution |

常见问题

Basic: What are the recommended synthetic routes for 2-Chloro-6-(2-thienyl)-4-(trifluoromethyl)nicotinamide?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic chemistry. A common approach is to use Suzuki-Miyaura cross-coupling reactions to introduce the 2-thienyl moiety to the pyridine core. For example, boronic acid intermediates (e.g., 2-thienylboronic acid) can react with halogenated precursors under palladium catalysis . The trifluoromethyl group is often introduced via nucleophilic trifluoromethylation or by using commercially available trifluoromethyl-containing building blocks. Post-functionalization, such as chlorination at the 2-position, can be achieved using POCl₃ or PCl₅ under controlled conditions . Purification via column chromatography and recrystallization is critical to isolate the target compound with >95% purity.

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and coupling patterns. The thienyl protons typically show distinct aromatic splitting, while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths, angles, and crystal packing. For example, the compound may exhibit planar geometry with π-stacking interactions due to aromatic rings .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ peaks matching theoretical values) .

Basic: What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal : Halogenated and fluorinated waste must be segregated and treated by specialized facilities to prevent environmental release of persistent pollutants .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced: How can density functional theory (DFT) predict electronic properties?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G* level) model the compound’s electronic structure. Key analyses include:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity and charge-transfer potential. The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .

- Electrostatic Potential Maps : Visualize regions of electron density (e.g., thienyl sulfur as a nucleophilic site).

- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate structures .

Advanced: How do substituents influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Thienyl vs. Phenyl : The thienyl group’s sulfur atom may enhance binding to metalloenzymes or induce π-π interactions in protein pockets .

- Trifluoromethyl vs. Methyl : The CF₃ group increases lipophilicity (logP) and metabolic stability, as seen in pesticidal analogs .

- Chloro Substituent : Position 2-chloro may sterically hinder off-target interactions. Comparative assays (e.g., enzyme inhibition IC₅₀) using analogs with Br/I substitutions can quantify steric effects .

Advanced: What methodologies identify metabolites in environmental or biological systems?

Methodological Answer:

- LC-HRMS/MS : Detects metabolites via fragmentation patterns. For example, hydroxylation or dechlorination products may form during biodegradation .

- Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in soil or hepatic microsomes.

- Comparative Analysis : Reference databases (e.g., METLIN) and pesticidal metabolite studies (e.g., flonicamid’s degradation to 4-(trifluoromethyl)nicotinamide) .

Advanced: What challenges arise in crystallographic refinement?

Methodological Answer:

- Disorder in Thienyl/CF₃ Groups : Flexible substituents may require modeling with split positions or isotropic displacement parameters. SHELXL’s PART instruction can manage disorder .

- Twinned Crystals : Use PLATON’s TWINABS for data integration. High-resolution data (≤ 0.8 Å) improves reliability .

- Hydrogen Bonding Networks : Difference Fourier maps (e.g., in Olex2) resolve H-bond interactions critical for crystal stability .

Advanced: How can solubility and formulation be optimized for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.

- Solid Dispersion : Amorphous forms prepared via spray drying improve bioavailability. Characterize using DSC and PXRD to confirm amorphous phase .

- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH) at non-critical positions while monitoring SAR trade-offs .

Advanced: What analytical strategies assess environmental persistence?

Methodological Answer:

- Soil Column Studies : Measure leaching potential using HPLC-UV. Halogenated analogs often show low mobility due to high logKₒc .

- Photodegradation Assays : Expose to UV light (λ = 254 nm) and monitor degradation products via GC-MS. The thienyl group may sensitize photolytic cleavage .

- QSPR Models : Predict half-life in water using descriptors like polar surface area and Henry’s law constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。